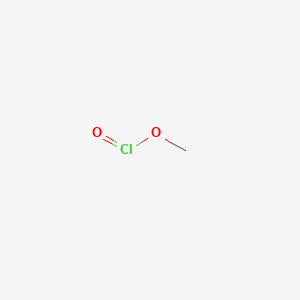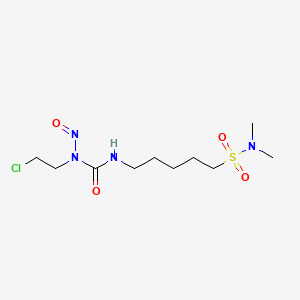![molecular formula C20H16N2S2 B14358022 5-Methyl-8-[(7-methylquinolin-8-yl)disulfanyl]quinoline CAS No. 91234-72-9](/img/structure/B14358022.png)
5-Methyl-8-[(7-methylquinolin-8-yl)disulfanyl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-8-[(7-methylquinolin-8-yl)disulfanyl]quinoline is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a disulfide linkage between two quinoline moieties, which can impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-8-[(7-methylquinolin-8-yl)disulfanyl]quinoline typically involves the formation of the quinoline core followed by the introduction of the disulfide linkage. Common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Skraup Synthesis: This classical method uses aniline, glycerol, and sulfuric acid to form the quinoline ring.
The disulfide linkage can be introduced through the reaction of thiol groups with oxidizing agents such as iodine or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using the above-mentioned synthetic routes. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-8-[(7-methylquinolin-8-yl)disulfanyl]quinoline can undergo various chemical reactions, including:
Oxidation: The disulfide linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Catalysts: Acid catalysts for Friedländer and Skraup synthesis.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols.
Substitution Products: Various functionalized quinoline derivatives.
Scientific Research Applications
5-Methyl-8-[(7-methylquinolin-8-yl)disulfanyl]quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methyl-8-[(7-methylquinolin-8-yl)disulfanyl]quinoline involves its interaction with various molecular targets. The disulfide linkage can undergo redox reactions, influencing cellular redox states. The quinoline moiety can interact with DNA, enzymes, and other biomolecules, potentially leading to biological effects such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
7-Methylquinoline: A simpler quinoline derivative with similar core structure but lacking the disulfide linkage.
8-Methylquinoline: Another quinoline derivative with a methyl group at a different position.
5,7-Dichloro-8-hydroxy-2-methylquinoline: A quinoline derivative with additional chlorine and hydroxyl groups.
Uniqueness
5-Methyl-8-[(7-methylquinolin-8-yl)disulfanyl]quinoline is unique due to its disulfide linkage, which imparts distinct redox properties and potential biological activities not found in simpler quinoline derivatives.
Properties
CAS No. |
91234-72-9 |
|---|---|
Molecular Formula |
C20H16N2S2 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
5-methyl-8-[(7-methylquinolin-8-yl)disulfanyl]quinoline |
InChI |
InChI=1S/C20H16N2S2/c1-13-8-10-17(19-16(13)6-4-12-22-19)23-24-20-14(2)7-9-15-5-3-11-21-18(15)20/h3-12H,1-2H3 |
InChI Key |
FTMYBKIWHKZDEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=NC2=C(C=C1)SSC3=C(C=CC4=C3N=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


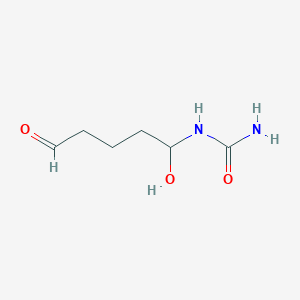
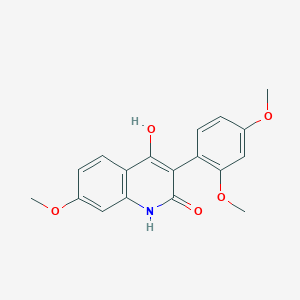

![1,7-Dioxa-4,10-diazacyclododecane, 4-[(4-methylphenyl)sulfonyl]-](/img/structure/B14357958.png)

![2,3-Bis[4-(dimethylamino)phenyl]but-2-enedinitrile](/img/structure/B14357969.png)
![1,3-Diazaspiro[4.5]decane-2,4-dione, 3,3'-(1,3-propanediyl)bis-](/img/structure/B14357977.png)

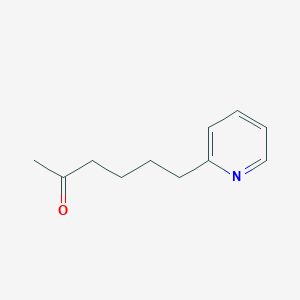
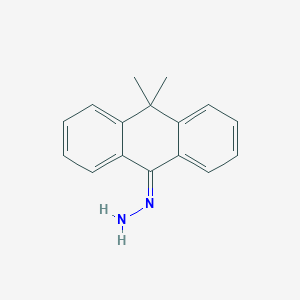

![Diethyl[(dipropan-2-ylamino)methylidene]propanedioate](/img/structure/B14358016.png)
